methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate

Medicinal Chemistry Organic Synthesis Sulfonamide Library

Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate (CAS 1114823-97-0) is a bifunctional furan building block that carries a methyl ester at the 2‑position and a chlorosulfonylmethyl (–CH₂‑SO₂Cl) side‑chain at the 3‑position of the furan ring. The molecule belongs to the furoate ester class and is supplied at a standard purity of ≥95%.

Molecular Formula C7H7ClO5S
Molecular Weight 238.65 g/mol
CAS No. 1114823-97-0
Cat. No. B1519675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate
CAS1114823-97-0
Molecular FormulaC7H7ClO5S
Molecular Weight238.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CO1)CS(=O)(=O)Cl
InChIInChI=1S/C7H7ClO5S/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3
InChIKeyWZPCMSYQBCVOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate | Procurement-Grade Structural & Reactivity Profile


Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate (CAS 1114823-97-0) is a bifunctional furan building block that carries a methyl ester at the 2‑position and a chlorosulfonylmethyl (–CH₂‑SO₂Cl) side‑chain at the 3‑position of the furan ring. The molecule belongs to the furoate ester class and is supplied at a standard purity of ≥95% . Its principal synthetic value lies in the combination of a highly electrophilic sulfonyl chloride tethered through a methylene spacer, which enables sequential nucleophilic displacement without direct electronic interplay with the furan π‑system, and an ester handle that can be orthogonally hydrolysed or amidated. A one‑step synthesis using adapted Vilsmeier conditions has been reported to deliver the compound in quantitative yield, and complete spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) is available [1].

Why Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate Cannot Be Casually Replaced by Other Furan Sulfonyl Chlorides


Furan sulfonyl chlorides are frequently treated as interchangeable electrophilic warheads; however, the spatial relationship between the sulfonyl chloride, the ester, and the furan ring dictates the regiochemical outcome of subsequent derivatizations. In the target compound, the –CH₂SO₂Cl group is attached at the 3‑position, whereas commercial analogs typically place the sulfonyl chloride directly at the 5‑position (e.g., methyl 5‑(chlorosulfonyl)furan‑2‑carboxylate, CAS 69816‑05‑3) or at the 3‑position without the methylene spacer (e.g., methyl 3‑chlorosulfonylfuran‑2‑carboxylate, CAS 959582‑30‑0). The methylene bridge decouples the electrophilic centre from the furan π‑system, altering both the kinetic reactivity and the steric environment of the sulfonyl chloride. This structural distinction becomes critical when a synthesis demands late‑stage diversification into sulfonamides or sulfonates with defined spatial orientation relative to the carboxylate handle [1]. Generic substitution with a 5‑sulfonyl chloride or a direct 3‑SO₂Cl isomer therefore produces a different constitutional connectivity pattern, which can lead to failed library enumeration or altered biological target engagement .

Quantitative Differentiation Evidence for Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate vs. Closest Analogs


Regioisomeric Connectivity: 3-CH₂SO₂Cl vs. 3-SO₂Cl Direct Attachment

The target compound bears a chlorosulfonyl group connected through a methylene spacer at the furan 3‑position, whereas methyl 3‑chlorosulfonylfuran‑2‑carboxylate (CAS 959582‑30‑0) features a –SO₂Cl group directly bonded to the furan C3. The presence of the spacer changes the electrophilic centre from an sp²‑hybridised carbon (direct attachment) to an sp³‑hybridised carbon (methylene‑linked), which alters both the steric demand and the electronic character of the sulfonylation site. Although no direct kinetic comparison between the two compounds has been published, class‑level reactivity data for benzylic vs. aryl sulfonyl chlorides indicate that the rate of aminolysis can differ by a factor of 2–10 under identical conditions, with the benzylic analogue typically reacting slower but with higher chemoselectivity .

Medicinal Chemistry Organic Synthesis Sulfonamide Library

Regioisomeric Comparison: 3-CH₂SO₂Cl vs. 5-CH₂SO₂Cl Furan Carboxylates

The positional isomer methyl 5‑((chlorosulfonyl)methyl)furan‑2‑carboxylate (CAS 1248127‑92‑5) carries the –CH₂SO₂Cl group at the 5‑position rather than the 3‑position . In the 3‑substituted target compound, the sulfonyl‑chloride side‑chain is positioned adjacent to the carboxylate ester, whereas in the 5‑isomer it is remote. This difference affects the dihedral angle and distance between the two reactive handles, which can influence intramolecular cyclisation tendencies and the binding pose of derived sulfonamides. No head‑to‑head biological or reactivity comparison exists in the open literature; however, the two compounds are constitutional isomers with identical molecular formula (C₇H₇ClO₅S) and molecular weight (238.65 g·mol⁻¹), and their differentiation is solely a matter of regiochemistry.

Agrochemical Intermediates Building Block Selection Regiochemical Purity

Synthetic Accessibility: Reported Quantitative Yield via Adapted Vilsmeier Protocol

A Molbank publication reports a one‑step synthesis of the title compound from the corresponding aldehyde (methyl 3‑formylfuran‑2‑carboxylate) using adapted Vilsmeier conditions (SOCl₂/DMF), affording the product in quantitative yield [1]. Full characterization by multinuclear NMR (¹H, ²H, ¹³C), IR, and Raman spectroscopy is provided. In contrast, the patent EP1253146 describes a multi‑step process for substituted furancarboxylates that involves separate Vilsmeier formylation and subsequent chlorosulfonation steps, typically yielding 60–85% over two steps [2]. The direct one‑step quantitative conversion reported for the title compound represents a measurable advantage in atom economy and process simplicity, although this comparison is cross‑study and involves different substitution patterns.

Process Chemistry Synthetic Efficiency Scalability

Molecular Property Comparison: Topological Polar Surface Area and logP Differentiation

Computed molecular properties highlight measurable differences between the target compound and its closest direct‑attached analog. Methyl 3‑[(chlorosulfonyl)methyl]furan‑2‑carboxylate (C₇H₇ClO₅S, MW 238.65) incorporates an additional methylene unit compared to methyl 3‑chlorosulfonylfuran‑2‑carboxylate (C₆H₅ClO₅S, MW 224.62). This increases the molecular weight by 14 Da (~6%), adds one rotatable bond, and influences the computed logP and topological polar surface area (TPSA) [1][2]. For a methyl 3‑chlorosulfonylfuran‑2‑carboxylate derivative with reported anticancer activity, the IC₅₀ against the MDA‑MB‑231 triple‑negative breast cancer cell line was 0.126 μM ; no comparable cellular data are yet available for the methylene‑spaced target compound. The property differences are intrinsic to the structures and guide library design.

Drug Design Physicochemical Profiling Lead Optimisation

Commercial Availability and Purity Benchmarking

The compound is stocked by multiple specialist chemical suppliers (e.g., AKSci, Enamine, CymitQuimica) at a minimum purity of 95% . Its direct regioisomer methyl 5‑((chlorosulfonyl)methyl)furan‑2‑carboxylate (CAS 1248127‑92‑5) is also commercially available, but the 3‑substituted target compound is the isomer catalogued by Enamine as building block EN300‑40928 and is integrated into the Enamine REAL database for virtual screening . This database integration is a tangible differentiator for computational chemistry and library procurement workflows: the 3‑isomer is pre‑enumerated for synthesis‑on‑demand, whereas the 5‑isomer is not equivalently indexed in the same widely used screening collection.

Supply Chain Quality Control Procurement

High-Value Application Scenarios for Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate


Focused Sulfonamide Library Synthesis with Defined 3‑Carboxylate Geometry

The combination of a –CH₂SO₂Cl group at the 3‑position and a methyl ester at the 2‑position provides a unique scaffold for constructing sulfonamide libraries where the sulfonamide nitrogen is positioned ortho to the carboxylate. This spatial arrangement is not accessible from the more common 5‑sulfonyl chloride isomers. Medicinal chemistry teams can exploit this geometry to explore hydrogen‑bonding networks or metal‑chelation motifs that depend on the precise relative orientation of the sulfonamide and ester groups. [REFS-Evidence_Item_1, Evidence_Item_2]

Agrochemical Intermediate for Sulfonylurea Herbicide Analogs

The chlorosulfonyl moiety is a key pharmacophore in sulfonylurea herbicides that inhibit acetolactate synthase (ALS). The 3‑(chlorosulfonylmethyl)furan‑2‑carboxylate scaffold enables the construction of furan‑containing sulfonylurea analogs with a substitution pattern distinct from the classical phenyl‑sulfonylureas. The methylene spacer provides conformational flexibility that may influence binding to ALS variants, and the ester group allows late‑stage prodrug modulation. [REFS-Evidence_Item_3, Section_2_REFS-1]

Computational Hit‑to‑Lead Progression Through On‑Demand Synthesis

Because the compound is pre‑enumerated in the Enamine REAL database (~48 billion compounds), it can be directly ordered for synthesis after virtual screening without additional enumeration or feasibility assessment. This reduces the time from in silico hit identification to physical compound delivery, making it suitable for rapid hit‑expansion campaigns. Researchers should specify the exact CAS (1114823‑97‑0) to ensure the 3‑isomer is synthesized rather than the 5‑isomer. [REFS-Evidence_Item_5]

Process Development Leveraging the Reported Quantitative One‑Step Synthesis

For organisations evaluating in‑house production of this building block, the published one‑step Vilsmeier protocol delivering quantitative yield provides a validated starting point for process optimisation. The availability of comprehensive spectroscopic reference data (¹H, ²H, ¹³C NMR, IR, Raman) also facilitates in‑process quality control and regulatory documentation during scale‑up. [REFS-Evidence_Item_3]

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